molecular formula C9H13F3N2O3 B2407810 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251611-10-5

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2407810
CAS No.: 1251611-10-5
M. Wt: 254.209
InChI Key: OXHCLVHXMFERPR-UHFFFAOYSA-N
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a trifluoroethyl group, and an oxalamide moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c10-9(11,12)4-14-7(17)6(16)13-3-8(5-15)1-2-8/h15H,1-5H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHCLVHXMFERPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of cyclopropylmethylamine with oxalyl chloride to form an intermediate, which is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents, such as N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-difluoroethyl)oxalamide or N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trichloroethyl)oxalamide.

Uniqueness

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

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